molecular formula C5H13N3Si B14330768 Azido(dimethyl)(propan-2-yl)silane CAS No. 110674-23-2

Azido(dimethyl)(propan-2-yl)silane

Cat. No.: B14330768
CAS No.: 110674-23-2
M. Wt: 143.26 g/mol
InChI Key: KAVMYSIPAJXDOK-UHFFFAOYSA-N
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Description

Azido(dimethyl)(propan-2-yl)silane is an organosilicon compound featuring a central silicon atom bonded to an azido group (N₃), two methyl groups (CH₃), and an isopropyl group (CH(CH₃)₂). Its molecular structure, (CH₃)₂Si(N₃)(CH₂CH(CH₃)), combines the unique electronic properties of silicon with the high-energy azido functional group. While direct references to this compound are absent in the provided evidence, its reactivity and stability can be inferred from studies on analogous azido-silanes and organic azides.

Properties

CAS No.

110674-23-2

Molecular Formula

C5H13N3Si

Molecular Weight

143.26 g/mol

IUPAC Name

azido-dimethyl-propan-2-ylsilane

InChI

InChI=1S/C5H13N3Si/c1-5(2)9(3,4)8-7-6/h5H,1-4H3

InChI Key

KAVMYSIPAJXDOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C)(C)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido(dimethyl)(propan-2-yl)silane can be synthesized through a two-step process. The first step involves the preparation of the corresponding chlorosilane, which is then reacted with sodium azide to introduce the azido group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azido(dimethyl)(propan-2-yl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tin hydrides, sodium azide, and various nucleophiles. Reaction conditions often involve the use of inert atmospheres, anhydrous solvents, and controlled temperatures to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include amines, substituted silanes, and triazoles, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Azido(dimethyl)(propan-2-yl)silane, we compare it structurally and functionally with related azides:

Structural and Electronic Comparisons

Compound Name Structure Key Features
This compound (CH₃)₂Si(N₃)(CH₂CH(CH₃)) Silicon center lowers azide electronegativity; steric hindrance from isopropyl group.
Phenyl Azide C₆H₅N₃ Aromatic stabilization delocalizes charge; higher thermal stability .
2-Azido-2-methylpropane (CH₃)₃CN₃ Branched carbon chain increases steric bulk; limited solubility in polar solvents .
1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane CH₃O(CH₂CH₂O)₂CH₂N₃ Ether chain enhances polarity and solubility; tailored for aqueous reactions .

Reactivity in Click Chemistry

  • This compound : The electron-donating silicon may accelerate copper-catalyzed azide-alkyne cycloaddition (CuAAC) by polarizing the azide group. However, steric hindrance from the isopropyl group could reduce reaction rates compared to linear azides .
  • Phenyl Azide : Resonance stabilization slows reactivity in CuAAC but improves regioselectivity in thermal cycloadditions .
  • 2-Azido-2-methylpropane : Steric bulk impedes alkyne approach, requiring elevated temperatures for efficient reactions .

Thermal Stability and Decomposition

  • Silane-Based Azides: Decomposition likely generates silyl nitrenes (Si=N), which are more electrophilic than carbon-centered nitrenes. This property is exploited in gold-catalyzed cyclizations (e.g., forming indoloquinolines via α-imino gold-carbene intermediates) .
  • Organic Azides (e.g., α-Azido Ketones) : Decompose via Schmidt-like reactions to form imines or nitriles, releasing N₂ gas. Polar solvents (e.g., DMSO) stabilize azides by solvating charges .
  • Branched Alkyl Azides : Less stable than aromatic analogs; decomposition pathways favor Hofmann elimination or nitrene insertion .

Solubility and Solvent Effects

  • This compound: Hydrophobic silicon and isopropyl groups reduce solubility in polar solvents, limiting applications in aqueous click chemistry. Compatible with nonpolar solvents (e.g., THF, hexane) .
  • 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane: High polarity from ether chains enables use in water or ethanol, ideal for bioconjugation .

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